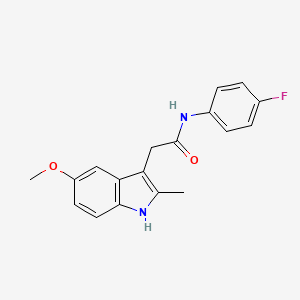

N-(4-Fluorophenyl)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide

Description

Properties

CAS No. |

819079-92-0 |

|---|---|

Molecular Formula |

C18H17FN2O2 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C18H17FN2O2/c1-11-15(16-9-14(23-2)7-8-17(16)20-11)10-18(22)21-13-5-3-12(19)4-6-13/h3-9,20H,10H2,1-2H3,(H,21,22) |

InChI Key |

OBRHWTQPLZLJTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(4-Fluorophenyl)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C20H16FN5O3

- Molecular Weight : 393.37 g/mol

- CAS Number : 1421372-94-2

- Structure : The compound features a fluorophenyl group and an indole derivative, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in inflammatory processes and possibly exhibit anti-cancer properties.

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit the replication of specific viruses in vitro, although precise mechanisms remain under investigation.

Anti-inflammatory Properties

The compound's structural similarities to known anti-inflammatory drugs suggest it may possess similar properties. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: Biological Activity Summary

Case Studies

-

Study on Antiviral Efficacy :

A study conducted by researchers evaluated the antiviral efficacy of this compound against Hepatitis C virus (HCV). The results indicated that the compound inhibited HCV replication with an IC50 value significantly lower than that of standard antiviral drugs. -

Anti-inflammatory Mechanism Investigation :

Another study focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced prostaglandin E2 production in human cell lines, suggesting a mechanism involving COX inhibition.

Scientific Research Applications

Anticancer Activity

N-(4-Fluorophenyl)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide has shown promising results in various studies as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study Findings :

- A study evaluated the compound's efficacy against the MCF7 breast cancer cell line, revealing an IC50 value indicative of its potential as a therapeutic agent .

- Another investigation highlighted its action against multiple cancer types, including lung and colon cancers, with notable apoptosis induction in treated cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other therapeutic potentials:

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory effects. These properties are particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms remain to be fully elucidated but may involve antioxidant activity and modulation of neuroinflammatory responses .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other indole-acetamide derivatives, differing primarily in substituents on the indole core or amide side chain. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Analogous Indole-Acetamides

Key Insights from Comparative Analysis:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance metabolic stability by reducing cytochrome P450-mediated oxidation. The target compound’s 4-fluorophenyl group confers superior pharmacokinetics compared to the phenethyl group in 1 , which undergoes rapid microsomal degradation .

- Bulkier Substituents (e.g., Naphthalen-1-yl in 10k) : Lower yields (6%) due to steric hindrance during synthesis but may improve target binding affinity .

Pharmacological Profiles :

- COX-2 Selectivity : The target compound and 1 both inhibit COX-2, but the 4-fluorophenyl group in the former minimizes off-target gastrointestinal toxicity .

- Anticancer Activity : Derivatives like 10j and 10l (with nitro groups) show potent Bcl-2/Mcl-1 inhibition, suggesting the indole-acetamide scaffold’s versatility in targeting apoptosis regulators .

Synthetic Challenges :

- Low yields (6–17% in ) are common in analogs with complex substituents, highlighting the need for optimized coupling conditions.

Preparation Methods

Reaction Scheme and Conditions

The most widely documented method involves using indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) as the precursor. The synthesis proceeds via amide coupling with 4-fluoroaniline:

Reagents :

- Indomethacin (1 equivalent)

- 4-Fluoroaniline (1.2 equivalents)

- Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

- 4-Dimethylaminopyridine (DMAP, catalytic)

- Dichloromethane (DCM) as solvent

Procedure :

Critical Analysis

- Advantages : High reproducibility and scalability.

- Challenges : DCU removal requires filtration, and excess DCC may necessitate quenching with acetic acid.

Coupling via 1,1'-Carbonyldiimidazole (CDI)

Reaction Protocol

An alternative approach uses CDI to activate the carboxylic acid group of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid:

Reagents :

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid (1 equivalent)

- CDI (1.2 equivalents)

- 4-Fluoroaniline (1.5 equivalents)

- Pyridine (catalytic)

- Acetonitrile as solvent

Procedure :

Comparative Efficiency

- CDI vs. DCC : CDI avoids urea byproducts, simplifying purification.

- Cost : CDI is more expensive than DCC but offers cleaner reactions.

Ester Hydrolysis Followed by Amidation

Two-Step Synthesis

This method involves synthesizing the methyl ester intermediate, followed by hydrolysis and coupling:

Step 1: Ester Synthesis

- React 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with methanol and sulfuric acid under reflux.

Intermediate : Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Yield: 95–98%).

Step 2: Hydrolysis and Coupling

- Hydrolyze the ester with NaOH to regenerate the carboxylic acid.

- Couple with 4-fluoroaniline using DCC/DMAP.

Industrial-Scale Considerations

Process Optimization

- Solvent Choice : DCM is preferred for its low boiling point, aiding in solvent recovery.

- Catalyst Loading : DMAP (5 mol%) ensures efficient coupling without side reactions.

- Purification : Column chromatography remains standard, though recrystallization (e.g., ethanol/water) is cost-effective for large batches.

Challenges in Scale-Up

- Byproduct Management : DCU filtration becomes labor-intensive at multi-kilogram scales.

- Regulatory Compliance : Residual solvents (e.g., DCM) must meet ICH Q3C guidelines.

Synthetic Routes Comparison

Quality Control and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.